Cas no 2418676-12-5 (tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate)

Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate is a specialized organic compound featuring a carbamate-protected amine, an azido functional group, and a piperazine moiety. Its structural complexity makes it valuable in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive molecules. The tert-butyl carbamate (Boc) group provides stability and selective deprotection capabilities, while the azido group enables click chemistry applications, such as Huisgen cycloaddition. The piperazine component enhances solubility and offers a versatile site for further derivatization. This compound is suited for research in drug discovery, peptidomimetics, and materials science, where precise functionalization and controlled reactivity are required.
tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate structure
2418676-12-5 structure
商品名:tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate
CAS番号:2418676-12-5
MF:C17H26N6O2
メガワット:346.427342891693
CID:5677267
PubChem ID:165771779

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • 2418676-12-5
    • tert-butyl N-{3-azido-4-methyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate
    • EN300-26628084
    • tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate
    • インチ: 1S/C17H26N6O2/c1-12-13(11-23-7-5-19-6-8-23)9-14(10-15(12)21-22-18)20-16(24)25-17(2,3)4/h9-10,19H,5-8,11H2,1-4H3,(H,20,24)
    • InChIKey: AGLKKKRZNBETCI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=C(C(C)=C(C=1)CN1CCNCC1)N=[N+]=[N-])=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 346.21172409g/mol
  • どういたいしつりょう: 346.21172409g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 494
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 68Ų

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26628084-1.0g
tert-butyl N-{3-azido-4-methyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate
2418676-12-5 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26628084-1g
tert-butyl N-{3-azido-4-methyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate
2418676-12-5
1g
$0.0 2023-09-12

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate 関連文献

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate (CAS No. 2418676-12-5)

Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate, with the CAS number 2418676-12-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in drug discovery and development.

The molecular structure of Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate features a carbamate group attached to a phenyl ring that is substituted with an azido group, a methyl group, and a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, which are being explored for their therapeutic potential.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The piperazin-1-yl group in the molecule is particularly noteworthy, as it is known to enhance binding affinity to certain biological targets. This feature makes the compound a promising candidate for further investigation in the context of drug design.

One of the most exciting aspects of studying Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate is its potential application in the development of targeted therapies. The azido group, for instance, can be utilized in bioconjugation strategies to link the compound to other molecules, such as antibodies or imaging agents, thereby enhancing its therapeutic efficacy. This approach has been successfully employed in various preclinical studies, demonstrating the versatility of such compounds in drug delivery systems.

The pharmaceutical industry has been increasingly focusing on small molecule inhibitors that can modulate enzyme activity. The structure of Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate suggests that it may interact with specific enzymes involved in disease pathways. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain enzymes, which could be exploited for therapeutic purposes. For example, its interaction with kinases or phosphodiesterases could lead to novel treatments for conditions such as cancer or inflammatory diseases.

Another area of interest is the use of computational methods to predict the biological activity of Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate. Advanced computational techniques, such as molecular docking and virtual screening, have enabled researchers to identify potential binding sites and assess the compound's interactions with biological targets. These studies have provided valuable insights into the mechanism of action of the compound and have guided further experimental investigations.

The synthesis of complex organic molecules like Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate presents significant challenges due to the intricate functional groups involved. However, recent advancements in synthetic chemistry have made it possible to access such molecules with high efficiency and purity. These improvements have opened up new avenues for drug discovery and have facilitated the exploration of novel chemical space.

In conclusion, Tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-ylmethylphenyl}carbamate (CAS No. 2418676–12–5) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug development. As research continues to uncover new applications for this compound, it is likely to play an important role in the advancement of targeted therapies and precision medicine.

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